molecular formula C14H18N2O2 B1612361 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 329044-14-6

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No. B1612361
M. Wt: 246.3 g/mol
InChI Key: MDCOBRPJDJNKOA-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, IPrOHBMP or IPrOHBMPD.

Mechanism Of Action

The mechanism of action of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to increase the activity of antioxidant enzymes and improve cognitive function.

Advantages And Limitations For Lab Experiments

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits low toxicity. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anti-tumor properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
In conclusion, 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one is a promising compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity. Studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and it has potential use in the treatment of neurodegenerative diseases and as an analgesic. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Scientific Research Applications

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one has shown potential therapeutic applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic.

properties

IUPAC Name

5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)18-12-6-4-11(5-7-12)8-13-10(3)15-16-14(13)17/h4-7,9H,8H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCOBRPJDJNKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145514
Record name 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one

CAS RN

329044-14-6
Record name 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329044-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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